

# An In-depth Technical Guide to 4-Ethylsulfonylbenzaldehyde: Chemical Structure and Analysis

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## Compound of Interest

Compound Name: 4-Ethylsulfonylbenzaldehyde

Cat. No.: B1314216

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## Abstract

**4-Ethylsulfonylbenzaldehyde** is a bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, incorporating both a reactive aldehyde and an electron-withdrawing ethylsulfonyl group, renders it a versatile building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and detailed analytical methodologies for the characterization of **4-Ethylsulfonylbenzaldehyde**. Furthermore, it explores its potential therapeutic applications, particularly as a putative inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory and cancer drug development.

## Chemical Structure and Properties

**4-Ethylsulfonylbenzaldehyde** possesses a central benzene ring substituted with an aldehyde group at position 1 and an ethylsulfonyl group at position 4.

Chemical Structure:

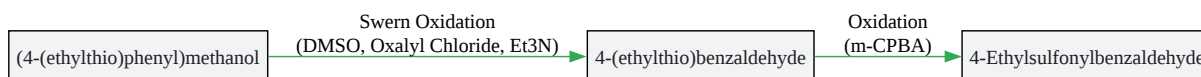
Figure 1: Chemical structure of **4-Ethylsulfonylbenzaldehyde**.

## Physicochemical Properties:

Property	Value
CAS Number	50899-03-1
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub> S
Molecular Weight	198.24 g/mol
Appearance	Solid
Melting Point	108-110 °C

## Synthesis of 4-Ethylsulfonylbenzaldehyde

A plausible and efficient synthetic route to **4-Ethylsulfonylbenzaldehyde** involves a two-step process starting from (4-(ethylthio)phenyl)methanol. This pathway includes the oxidation of the benzylic alcohol to the corresponding aldehyde, followed by the oxidation of the sulfide to the sulfone.



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Figure 2: Synthetic workflow for **4-Ethylsulfonylbenzaldehyde**.

## Experimental Protocols

Step 1: Swern Oxidation of (4-(ethylthio)phenyl)methanol to 4-(ethylthio)benzaldehyde

This protocol is adapted from standard Swern oxidation procedures.<sup>[1][2][3][4][5]</sup>

- Materials: (4-(ethylthio)phenyl)methanol, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et<sub>3</sub>N), Dichloromethane (DCM, anhydrous).
- Procedure:

- To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C, add DMSO (2.4 equivalents) dropwise.
- After stirring for 10 minutes, a solution of (4-(ethylthio)phenyl)methanol (1.0 equivalent) in DCM is added slowly.
- The reaction mixture is stirred for a further 20 minutes at -78 °C.
- Triethylamine (5.0 equivalents) is added dropwise, and the mixture is allowed to warm to room temperature.
- The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous MgSO<sub>4</sub>, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

#### Step 2: Oxidation of 4-(ethylthio)benzaldehyde to **4-Ethylsulfonylbenzaldehyde**

This protocol is based on the oxidation of sulfides to sulfones using meta-chloroperoxybenzoic acid (m-CPBA).<sup>[6][7]</sup>

- Materials: 4-(ethylthio)benzaldehyde, m-CPBA, Dichloromethane (DCM).
- Procedure:
  - Dissolve 4-(ethylthio)benzaldehyde (1.0 equivalent) in DCM.
  - To this solution, add a solution of m-CPBA (2.2 equivalents) in DCM dropwise at 0 °C.
  - The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
  - Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
  - The organic layer is separated, washed with brine, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrated.

- The resulting solid is purified by recrystallization.

## Analytical Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of **4-Ethylsulfonylbenzaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. The predicted chemical shifts are based on the analysis of structurally similar compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **4-Ethylsulfonylbenzaldehyde**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10.1	s	1H	Aldehyde proton (-CHO)
~8.1	d	2H	Aromatic protons (ortho to -CHO)
~7.9	d	2H	Aromatic protons (ortho to -SO <sub>2</sub> Et)
~3.2	q	2H	Methylene protons (-SO <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> )
~1.2	t	3H	Methyl protons (-SO <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> )

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **4-Ethylsulfonylbenzaldehyde**

Chemical Shift ( $\delta$ , ppm)	Assignment
~192	Aldehyde carbon (CHO)
~145	Aromatic carbon attached to -SO <sub>2</sub> Et
~138	Aromatic carbon attached to -CHO
~131	Aromatic carbons ortho to -CHO
~128	Aromatic carbons ortho to -SO <sub>2</sub> Et
~52	Methylene carbon (-SO <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> )
~7	Methyl carbon (-SO <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> )

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Table 3: Predicted FTIR Spectral Data for **4-Ethylsulfonylbenzaldehyde**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H stretch
~2850-2950	Medium	Aliphatic C-H stretch
~2720, ~2820	Medium, weak	Aldehyde C-H stretch (Fermi doublet)
~1700	Strong	Aldehyde C=O stretch
~1600, ~1475	Medium	Aromatic C=C stretch
~1300-1350, ~1120-1160	Strong	Asymmetric and symmetric SO <sub>2</sub> stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its structural confirmation.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

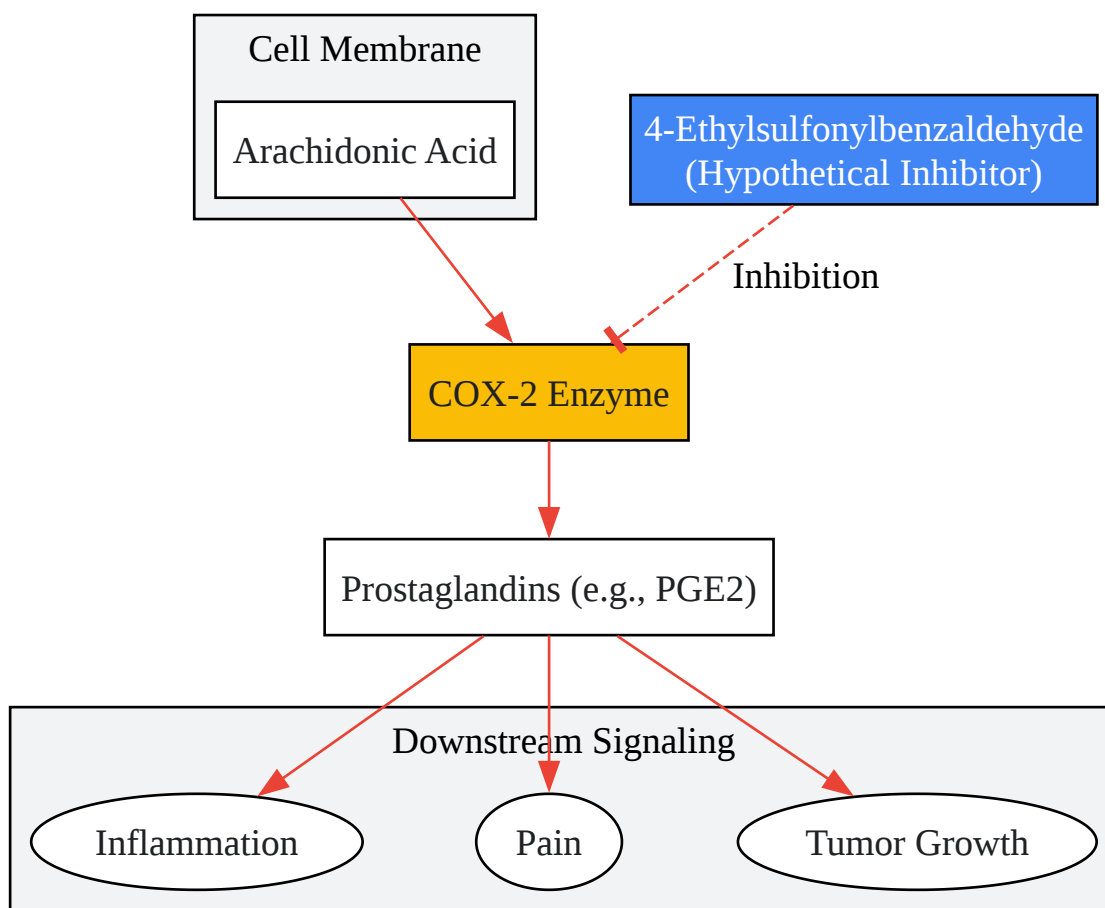
Table 4: Predicted Mass Spectrometry Fragmentation Data for **4-Ethylsulfonylbenzaldehyde**

m/z	Proposed Fragment
198	[M] <sup>+</sup> (Molecular ion)
169	[M - CHO] <sup>+</sup>
135	[M - SO <sub>2</sub> Et] <sup>+</sup>
107	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Relevance in Drug Development: Potential as a COX-2 Inhibitor

Benzaldehyde and its derivatives are recognized as important pharmacophores in drug discovery, contributing to a wide range of biological activities.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#) The presence of a sulfonyl group in many selective cyclooxygenase-2 (COX-2) inhibitors suggests that **4-Ethylsulfonylbenzaldehyde** could be a valuable scaffold for the development of novel anti-inflammatory and anti-cancer agents.

The COX-2 enzyme is a key mediator of inflammation and is often overexpressed in various cancers.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#) Its signaling pathway leads to the production of prostaglandins, which are involved in pain, inflammation, and tumorigenesis. Selective inhibition of COX-2 is a well-established therapeutic strategy.



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## References

- 1. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. gchemglobal.com [gchemglobal.com]
- 4. researchgate.net [researchgate.net]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 6. [diva-portal.org](https://diva-portal.org) [[diva-portal.org](https://diva-portal.org)]
- 7. Organic Syntheses Procedure [[orgsyn.org](https://orgsyn.org)]
- 8. [rsc.org](https://rsc.org) [[rsc.org](https://rsc.org)]
- 9. [rsc.org](https://rsc.org) [[rsc.org](https://rsc.org)]
- 10. Solved Interpret both the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of | Chegg.com [[chegg.com](https://www.chegg.com)]
- 11. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - Physical Chemistry Chemical Physics (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
- 13. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 14. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 15. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 16. [m.youtube.com](https://m.youtube.com) [[m.youtube.com](https://m.youtube.com)]
- 17. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- 18. [chemistry.miamioh.edu](https://chemistry.miamioh.edu) [[chemistry.miamioh.edu](https://chemistry.miamioh.edu)]
- 19. [scribd.com](https://scribd.com) [[scribd.com](https://scribd.com)]
- 20. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog [[sinoshiny.com](https://sinoshiny.com)]
- 21. [nbinno.com](https://nbinno.com) [[nbinno.com](https://nbinno.com)]
- 22. News - What are six applications for benzaldehyde [[sprchemical.com](https://sprchemical.com)]
- 23. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 24. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [[mdpi.com](https://mdpi.com)]
- 25. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [[frontiersin.org](https://frontiersin.org)]
- 26. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 27. Cyclooxygenase-2 - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 28. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 29. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]

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